molecular formula C27H42O4 B11960244 Methyl 3-(acetyloxy)chol-11-en-24-oate CAS No. 15360-37-9

Methyl 3-(acetyloxy)chol-11-en-24-oate

Cat. No.: B11960244
CAS No.: 15360-37-9
M. Wt: 430.6 g/mol
InChI Key: SWHWAFFISKDSIL-UHFFFAOYSA-N
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Description

Methyl 3-(acetyloxy)chol-11-en-24-oate is a chemical compound with the molecular formula C27H42O4. It is a derivative of cholesterol and is characterized by the presence of an acetoxy group at the 3-position and a double bond at the 11-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetyloxy)chol-11-en-24-oate typically involves the esterification of cholesterol derivativesThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetyloxy)chol-11-en-24-oate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(acetyloxy)chol-11-en-24-oate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(acetyloxy)chol-11-en-24-oate involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The acetoxy group and the double bond at the 11-position play crucial roles in its biological activity, affecting its binding affinity and specificity for various molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,12-bis(acetyloxy)chol-11-en-24-oate
  • Methyl 3,7,12-tris(acetyloxy)chol-11-en-24-oate
  • Methyl 3-acetoxychol-11-en-24-oate

Uniqueness

Methyl 3-(acetyloxy)chol-11-en-24-oate is unique due to its specific substitution pattern and the presence of a double bond at the 11-position. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Biological Activity

Methyl 3-(acetyloxy)chol-11-en-24-oate is a derivative of cholesterol that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Cholesterol Derivative : It retains the steroidal backbone typical of cholesterol.
  • Acetoxy Group : This functional group enhances its solubility and biological interactions.
  • Double Bond at C11 : This feature is crucial for its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with cellular membranes and enzymes related to cholesterol metabolism. The acetoxy group and the double bond at the C11 position significantly influence its binding affinity and specificity for various molecular targets, including:

  • Cell Membrane Interaction : It alters membrane fluidity and permeability.
  • Enzyme Modulation : It may affect the activity of enzymes involved in lipid metabolism, such as HMG-CoA reductase.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing antibacterial agents.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines. This activity is significant for therapeutic applications in inflammatory diseases.

Cytotoxicity

Cytotoxic effects have also been observed in various cancer cell lines. This compound showed selective cytotoxicity, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduced cytokine expression
CytotoxicitySelective killing of cancer cells

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism was linked to disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of this compound utilized an LPS-stimulated macrophage model. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, highlighting its potential as a therapeutic agent in managing inflammatory conditions.

Properties

CAS No.

15360-37-9

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C27H42O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h13,15,17,19-24H,6-12,14,16H2,1-5H3

InChI Key

SWHWAFFISKDSIL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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